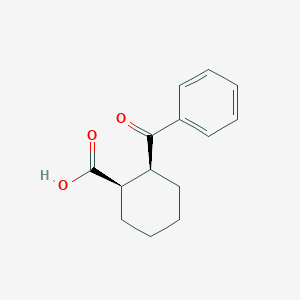

cis-2-Benzoyl-1-cyclohexanecarboxylic acid

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, cis-2-Benzoyl-1-cyclohexanecarboxylic acid serves as a valuable building block for the creation of more complex molecules. Its structure allows it to participate in a variety of chemical reactions, making it a useful precursor for developing novel compounds. The presence of both a ketone and a carboxylic acid functional group on a cyclohexane (B81311) scaffold provides multiple reaction sites for chemists to exploit.

The compound holds particular interest in medicinal chemistry due to its potential biological activities. Researchers are investigating its utility in drug development, as its unique three-dimensional structure can be modified to synthesize new therapeutic agents. Preliminary studies on related cyclohexanecarboxylic acid derivatives suggest potential for anti-inflammatory and anticancer properties, driving further investigation into this class of compounds. The strategic placement of functional groups on the cyclohexane ring is a key area of exploration for creating derivatives with specific biological targets.

Historical Perspectives on its Discovery and Early Investigation

The discovery and characterization of this compound are rooted in broader, systematic studies of cyclohexanecarboxylic acid derivatives and their stereochemistry. The foundational work on cyclohexanecarboxylic acid, often prepared through the hydrogenation of benzoic acid, established the groundwork for developing more complex substituted versions.

Early investigations focused on understanding the influence of substituents on the cyclohexane ring and the stereochemical outcomes of reactions. For instance, research on related structures demonstrated that the stereochemistry of the starting acid plays a critical role in determining the final product, with many reactions favoring the formation of cis-condensed products. The characterization of cis and trans isomers was a fundamental aspect of this early research, establishing distinct chemical entities worthy of separate investigation.

Overview of Advanced Research Trajectories

Current research continues to build upon the foundational knowledge of this compound, exploring new applications and deeper mechanistic understanding. One significant trajectory involves its use as a precursor for synthesizing derivatives with enhanced or specific biological activities. Studies are actively exploring its therapeutic potential by modifying its structure to interact with various biomolecules and biological pathways.

Another area of advanced research is the environmental impact and degradation pathways of this and related compounds. Understanding its stability and how it breaks down in the environment is crucial for assessing its ecological implications. Furthermore, the unique structural features of cyclohexanecarboxylic acid derivatives continue to be exploited in materials science and catalysis. The development of efficient, one-pot synthesis methods for specific isomers, such as the trans-4-amino-1-cyclohexanecarboxylic acid, highlights the ongoing effort to create industrially viable processes for this class of compounds. google.com

Structure

3D Structure

Propriétés

Numéro CAS |

6939-99-7 |

|---|---|

Formule moléculaire |

C14H16O3 |

Poids moléculaire |

232.27 g/mol |

Nom IUPAC |

(1S,2R)-2-benzoylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H16O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-3,6-7,11-12H,4-5,8-9H2,(H,16,17)/t11-,12+/m1/s1 |

Clé InChI |

FLPQLUGZLPSVOG-NEPJUHHUSA-N |

SMILES |

C1CCC(C(C1)C(=O)C2=CC=CC=C2)C(=O)O |

SMILES isomérique |

C1CC[C@@H]([C@@H](C1)C(=O)C2=CC=CC=C2)C(=O)O |

SMILES canonique |

C1CCC(C(C1)C(=O)C2=CC=CC=C2)C(=O)O |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the Core Scaffold

The fundamental approach to synthesizing the target molecule involves creating the disubstituted cyclohexane (B81311) ring. This is typically achieved by either forming the ring with the substituents already in place or by adding the functional groups to a pre-existing cyclohexane scaffold.

One of the most direct conceptual methods for introducing the benzoyl group is through a Friedel-Crafts acylation reaction. beilstein-journals.org In this approach, an aromatic ring is acylated using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of 2-benzoylcyclohexanecarboxylic acid, this would typically involve the acylation of benzene (B151609) with a cyclohexanedicarboxylic acid derivative.

However, a more common strategy involves the intramolecular Friedel-Crafts reaction or the acylation of a pre-formed cyclohexane ring precursor with a benzoylating agent. For instance, a synthetic route could employ a cyclohexane-1-carboxylic acid derivative that is activated and then used to acylate benzene. A common Lewis acid catalyst for such reactions is aluminum chloride (AlCl₃) used in an anhydrous solvent like dichloromethane (B109758) to facilitate the electrophilic substitution.

A related strategy involves the use of a phenylethyl ketone group, which can be introduced via Friedel-Crafts acylation, followed by manipulations to form the carboxylic acid functionality. The regioselectivity of the acylation is a critical factor that must be controlled to ensure the desired 2-position substitution. beilstein-journals.org

A primary pathway to cis-2-Benzoyl-1-cyclohexanecarboxylic acid involves using cyclohexanecarboxylic acid or its derivatives as the starting material. Cyclohexanecarboxylic acid itself is a readily available compound, typically prepared through the catalytic hydrogenation of benzoic acid. wikipedia.org

Once the cyclohexanecarboxylic acid scaffold is obtained, the next step is the introduction of the benzoyl group at the adjacent position. This can be achieved through various methods, including the generation of an enolate at the 2-position followed by quenching with a benzoylating agent. The choice of base and reaction conditions is crucial for controlling the regioselectivity of the deprotonation and the subsequent acylation.

Stereoselective Synthesis of cis-Isomers

Achieving the correct cis stereochemistry, where the benzoyl and carboxylic acid groups are on the same face of the cyclohexane ring, is a significant challenge. Several stereoselective strategies can be employed to control the spatial arrangement of these substituents.

Catalytic hydrogenation is a key step in the synthesis of the cyclohexane ring from aromatic precursors. The stereochemical outcome of this reduction can be influenced by the choice of catalyst and reaction conditions. The hydrogenation of a substituted benzoic acid, such as phthalic acid, can lead to cis-cyclohexanedicarboxylic acid derivatives. google.com

While direct asymmetric hydrogenation to form the this compound is not widely documented, the principles of asymmetric hydrogenation are well-established for creating chiral acids. nih.govnih.gov For instance, the hydrogenation of substituted aromatic acids using ruthenium-based catalysts can yield specific cis/trans ratios of the resulting cyclohexanecarboxylic acids. google.comgoogle.com This control over the stereochemistry during the ring-forming step is a powerful strategy for ensuring the desired cis configuration.

| Precursor | Catalyst | Conditions | Product | cis:trans Ratio | Reference |

|---|---|---|---|---|---|

| p-Aminobenzoic Acid | 5% Ru/C | 100°C, 15 bar H₂ | 4-Aminocyclohexane-1-carboxylic acid | 1:4.6 | google.com |

| Terephthalic Acid | Ruthenium Catalyst | Tertiary cyclic amide solvent | 1,4-Cyclohexanedicarboxylic acid | 3.0-5.2 | google.com |

Diastereoselective reactions are designed to favor the formation of one diastereomer over another. For the synthesis of this compound, this involves reactions that preferentially form the cis isomer.

Cascade reactions, such as a Michael-Aldol sequence, can be used to construct highly substituted cyclohexanone (B45756) rings with a high degree of diastereoselectivity. beilstein-journals.org While applied to different substrates, the underlying principle of a stereocontrolled intramolecular cyclization can be adapted. An initial Michael addition followed by a 6-endo-trig intramolecular cyclization can lead to the formation of a six-membered ring with defined stereocenters. beilstein-journals.org

Similarly, palladium-catalyzed oxidative carbocyclization of dienallenes has been shown to produce cis-1,4-disubstituted six-membered rings with high diastereoselectivity. These modern synthetic methods highlight the potential for developing a route where the cis relationship is established through a face-selective intramolecular reaction.

Synthesis of Substituted Analogues and Derivatives

The synthetic methodologies developed for the parent compound can be extended to create a variety of substituted analogues. These derivatives are often synthesized for evaluation in medicinal chemistry and materials science. For example, the synthesis of isoxazole (B147169) and thiazole (B1198619) analogues containing a cyclohexanecarboxylic acid head group has been explored for their potential as DGAT1 inhibitors. nih.gov

The synthesis of polysubstituted bicyclic compounds, which can be considered structural analogues, often employs advanced photocatalytic cycloadditions to create complex scaffolds that can serve as benzene bioisosteres. researchgate.net These approaches demonstrate the versatility of modern organic synthesis in generating novel chemical structures based on a core motif. The functionalization of the benzoyl ring or the cyclohexane scaffold can be achieved by using appropriately substituted starting materials, allowing for systematic exploration of structure-activity relationships.

Halogenated Derivatives

The introduction of halogen atoms onto the benzoyl moiety of the title compound yields derivatives with modified electronic properties and provides synthetic handles for further functionalization, such as cross-coupling reactions. These halogenated analogues are typically synthesized using precursors that already contain the desired halogen substitution on the aromatic ring, which are then used in acylation reactions.

Examples of such derivatives include compounds where bromine, chlorine, or fluorine atoms are incorporated. For instance, cis-2-(4-Bromobenzoyl)-1-cyclohexanecarboxylic acid features a bromine atom at the para-position of the phenyl ring. Dichloro-substituted versions, such as cis-2-(3,5-Dichlorobenzoyl)cyclohexane-1-carboxylic acid, have also been synthesized. calpaclab.com The presence of these halogen atoms significantly increases the molecular weight and can alter properties like solubility. Fluorinated analogues, like cis-2-(4-Fluoro-benzoyl)-cyclohexanecarboxylic acid, are also documented. scbt.com

Table 1: Selected Halogenated Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Characteristics |

|---|---|---|---|

| cis-2-(4-Bromobenzoyl)-1-cyclohexanecarboxylic Acid | 85603-41-4 | C₁₄H₁₅BrO₃ | Higher molecular weight due to bromine; serves as an intermediate for halogenated pharmaceuticals. |

| cis-2-(3, 5-Dichlorobenzoyl)cyclohexane-1-carboxylic acid | 844856-68-4 calpaclab.com | C₁₄H₁₄Cl₂O₃ calpaclab.com | Classified as a halogenation reagent. calpaclab.com |

Aryl and Alkyl Substituted Analogues

The introduction of aryl and alkyl groups to the core structure of this compound creates analogues with varied steric and electronic profiles. These substitutions can be made on either the benzoyl ring or the cyclohexane ring, leading to a wide range of derivatives.

Alkyl substitution on the benzoyl ring, as seen in cis-2-(2-Ethylbenzoyl)-1-cyclohexanecarboxylic acid, introduces steric hindrance that can influence the molecule's conformation. Such alkyl groups can also increase the lipophilicity of the compound. Other substitutions can include sulfur-containing moieties like in cis-2-(2-Methylthiobenzoyl)-1-cyclohexanecarboxylic acid.

Substitution can also occur on the cyclohexane ring itself. While direct substitution on the pre-formed this compound is complex, a more common synthetic strategy involves using substituted cyclohexanecarboxylic acids as precursors. A variety of 4-alkyl substituted cyclohexanecarboxylic acids are commercially available, including butyl, ethyl, and methyl versions, which can serve as starting materials for the synthesis of more complex derivatives. tcichemicals.com Phenyl substitution on the cyclohexane ring has also been explored, leading to compounds like t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid, highlighting the potential for aryl group incorporation.

Table 2: Selected Aryl and Alkyl Substituted Analogues

| Compound Name | CAS Number | Molecular Formula | Noteworthy Features |

|---|---|---|---|

| cis-2-(2-Ethylbenzoyl)-1-cyclohexanecarboxylic Acid | Not Available | C₁₆H₂₀O₃ (estimated) | The ethyl group introduces steric hindrance, potentially stabilizing specific conformers. |

| cis-2-(2-Methylthiobenzoyl)-1-cyclohexanecarboxylic Acid | 1134925-11-3 | C₁₅H₁₈O₃S | Sulfur-containing analogues exhibit unique redox properties. |

Formation of Complex Fused Polycyclic Systems

The cis-stereochemistry of the benzoyl and carboxylic acid functional groups in this compound makes it an ideal precursor for the synthesis of complex fused polycyclic systems through intramolecular cyclization reactions. The proximity of the reactive carbonyl carbon of the benzoyl group and the acidic proton of the carboxylic acid group facilitates ring-forming transformations.

Research into related cyclohexanecarboxylic acid derivatives has shown their utility in preparing saturated isoindole-fused heterocycles. These studies have noted that such synthetic transformations often favor the formation of cis-condensed products, even when starting from trans-configured acid precursors, suggesting a strong thermodynamic preference for the cis-fused ring system. The fusion of two rings, as seen in bicyclo[4.4.0]decane (decalin), can result in either cis or trans isomers at the bridgehead carbons. libretexts.org The cis-isomer of decalin is conformationally flexible, whereas the trans-isomer is a more rigid structure. libretexts.org The principles governing these simpler bicyclic systems can be applied to understand the conformations of more complex structures derived from the title compound. The intramolecular reaction of this compound can lead to lactone formation or other cyclized products, effectively creating a new fused ring and a more rigid, three-dimensional molecular architecture.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| cis-2-(4-Bromobenzoyl)-1-cyclohexanecarboxylic Acid |

| cis-2-(3, 5-Dichlorobenzoyl)cyclohexane-1-carboxylic acid |

| cis-2-(4-Fluoro-benzoyl)-cyclohexanecarboxylic acid |

| cis-2-(2-Ethylbenzoyl)-1-cyclohexanecarboxylic Acid |

| cis-2-(2-Methylthiobenzoyl)-1-cyclohexanecarboxylic Acid |

| t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid |

| 4-Butylcyclohexanecarboxylic Acid |

| 4-Ethylcyclohexanecarboxylic Acid |

| 4-Methylcyclohexanecarboxylic Acid |

| cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid |

Stereochemical Investigations and Conformational Analysis

Elucidation of Relative and Absolute Stereochemistry

The relative stereochemistry of the molecule is defined by the cis relationship between the substituents at the C1 and C2 positions of the cyclohexane (B81311) ring. This means one substituent is in an axial position while the other is equatorial in the chair conformation, or vice-versa upon ring-flipping. This cis configuration is crucial as it brings the benzoyl and carboxylic acid groups into close spatial proximity.

The molecule is chiral and exists as a pair of enantiomers: (1R,2S)-2-benzoyl-1-cyclohexanecarboxylic acid and (1S,2R)-2-benzoyl-1-cyclohexanecarboxylic acid. Typically, the compound is synthesized and utilized as a racemic mixture, meaning it contains equal amounts of both enantiomers. The elucidation of the absolute stereochemistry of a specific enantiomer would require chiral separation techniques followed by analysis using methods like X-ray crystallography of a single enantiomer or its derivative, or through chiroptical spectroscopy.

Conformational Preferences of the Cyclohexane Ring System

The cyclohexane ring is not planar and preferentially adopts a low-energy chair conformation. For a cis-1,2-disubstituted cyclohexane, the two substituents are positioned on adjacent carbons, with one adopting an axial (a) orientation and the other an equatorial (e) orientation.

cis-2-Benzoyl-1-cyclohexanecarboxylic acid can exist as two distinct, interconverting chair conformers. In one conformer, the carboxylic acid group is axial and the benzoyl group is equatorial (a,e). In the other, which results from a ring-flip, the carboxylic acid group becomes equatorial and the benzoyl group becomes axial (e,a). youtube.comopenstax.org

The relative stability of these two conformers is determined by the steric bulk of the substituents. The substituent with the greater steric demand will preferentially occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org The A-value, a measure of the energetic preference for a substituent to be equatorial, is larger for a benzoyl group than for a carboxylic acid group. Consequently, the equilibrium will favor the conformation where the benzoyl group is equatorial and the carboxylic acid group is axial.

| Conformer | C1-COOH Position | C2-COPh Position | Relative Stability | Key Steric Interactions |

|---|---|---|---|---|

| Conformer A | Axial | Equatorial | More Stable | 1,3-diaxial interactions of axial -COOH with axial hydrogens |

| Conformer B | Equatorial | Axial | Less Stable | 1,3-diaxial interactions of bulkier axial -COPh group with axial hydrogens |

At room temperature, the two chair conformations rapidly interconvert in a process known as ring-flipping or chair-chair interconversion. youtube.com This results in a dynamic equilibrium, with the population of each conformer determined by the free energy difference between them. Because the conformer with the equatorial benzoyl group is more stable, it will be the major species present at equilibrium. spcmc.ac.in Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can be used to study this dynamic process. For instance, a dynamic equilibrium between different forms has been observed by NMR for closely related phenyl-substituted cis-2-benzoyl-1-cyclohexanecarboxylic acids. researchgate.net

Role of Intramolecular Interactions

The cis arrangement of the functional groups allows for significant intramolecular interactions that play a critical role in stabilizing certain conformations.

A key feature of this compound is the potential for a strong intramolecular hydrogen bond. This bond can form between the acidic proton of the carboxylic acid group and the carbonyl oxygen of the benzoyl group. This interaction can significantly influence the conformational equilibrium by stabilizing the conformer that brings these two groups into the correct orientation for hydrogen bonding.

Studies on analogous compounds, such as t-5-phenyl-c-2-benzoyl-r-1-cyclohexanecarboxylic acid, have provided direct evidence for this phenomenon. researchgate.net Using Fourier-transform infrared (FT-IR) spectroscopy in a non-polar solvent like CDCl₃, researchers observed two distinct hydroxyl (O-H) stretching bands. One broad band at a lower frequency corresponds to the intramolecularly hydrogen-bonded O-H group, while a sharper band at a higher frequency represents the non-hydrogen-bonded, or "free," O-H group. researchgate.net This indicates a dynamic equilibrium between a hydrogen-bonded conformation and a non-hydrogen-bonded one. researchgate.net

| Vibrational Mode | Observed Frequency (cm-1) | Assignment |

|---|---|---|

| O-H Stretch (Non-H-bonded) | ~3500 cm-1 (Sharp) | Free carboxylic acid O-H group |

| O-H Stretch (H-bonded) | ~3000 cm-1 (Broad) | Intramolecular H-bond between COOH and C=O of benzoyl group |

*Data inferred from FT-IR measurements on t-5-phenyl-c-2-benzoyl-r-1-cyclohexanecarboxylic acid in CDCl₃ solution, which shares the key cis-benzoyl/carboxyl relationship. researchgate.net

Beyond the primary steric considerations of the chair conformation, other forces also shape the molecule's final geometry. The large, planar phenyl ring of the benzoyl group will orient itself to minimize steric clash with the cyclohexane ring. This rotation around the C(cyclohexane)-C(carbonyl) bond is a key conformational parameter.

Impact of Stereoisomerism on Chemical Reactivity

The stereochemical arrangement of the functional groups in this compound directly influences its chemical reactivity compared to its trans counterpart. The proximity of the benzoyl and carboxylic acid groups in the cis configuration can lead to intramolecular interactions that are not possible in the trans isomer, where the groups are on opposite faces of the cyclohexane ring.

A notable example of how stereoisomerism affects reactivity can be seen in reactions where the two substituents can interact, such as in the formation of an anhydride (B1165640). For a dicarboxylic acid to form a cyclic anhydride upon heating, the two carboxylic acid groups must be able to come into close proximity. In cis-1,2-cyclohexanedicarboxylic acid, the two carboxyl groups are on the same side of the ring, allowing them to readily react and form an anhydride. stackexchange.com Conversely, in the trans isomer, the carboxyl groups are positioned on opposite sides, making it sterically impossible for them to interact and form a cyclic anhydride under similar conditions. stackexchange.com

This principle can be extended to this compound. The cis arrangement facilitates intramolecular reactions where the carboxylic acid and the carbonyl of the benzoyl group can interact. For instance, intramolecular catalysis or cyclization reactions would be favored in the cis isomer due to the spatial closeness of the reacting groups.

In contrast, the reactivity of the trans isomer would be more akin to two independent functional groups on a cyclohexane ring. Intermolecular reactions would be more likely to occur, as the functional groups are sterically hindered from interacting with each other. The difference in reactivity is a direct consequence of the fixed stereochemical relationship between the two substituents.

| Isomer | Relative Orientation of Substituents | Potential for Intramolecular Reactions | Example of Affected Reactivity |

| This compound | Same side of the ring | High | Favored intramolecular cyclization or catalysis |

| trans-2-Benzoyl-1-cyclohexanecarboxylic acid | Opposite sides of the ring | Low | Hindered intramolecular reactions; favors intermolecular reactions |

Reactivity Profiles and Mechanistic Pathways

Epimerization and Stereochemical Inversion Mechanisms

The conversion of the cis-isomer of a substituted cyclohexanecarboxylic acid to its more stable trans-diastereomer is a well-documented process. google.comgoogle.com In the case of cis-2-Benzoyl-1-cyclohexanecarboxylic acid, epimerization to the trans-isomer can be achieved, typically under basic conditions. The process involves the formation of an enolate intermediate at the carbon atom bearing the acidic proton, which is alpha to both the carbonyl of the benzoyl group and the carboxyl group.

The generally accepted mechanism for base-catalyzed epimerization involves the deprotonation of the C-1 carbon by a base, leading to the formation of a planar enolate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of both the cis and trans isomers. Over time, this equilibrium favors the formation of the thermodynamically more stable trans-isomer, where the two bulky substituents are in a diequatorial orientation, thus minimizing steric strain. google.com Studies on related 2- and 4-substituted cyclohexanecarboxylic acids have shown that heating with a base like potassium hydroxide (B78521) is an effective method for achieving this transformation. google.comgoogleapis.com For instance, heating a mixture of cis and trans 4-isopropyl-cyclohexanecarboxylic acid with potassium hydroxide can yield the trans form in high purity (98.4% to 99.8%). google.com

A key factor in this process is the relative stability of the cis and trans isomers. In many substituted cyclohexanes, the trans isomer is the more stable product. google.com Dynamic stereocontrol through photocatalysis in the presence of a boronic acid mediator has also been explored for the epimerization of cyclic diols, demonstrating the potential for selective isomerization under milder, non-equilibrium conditions. princeton.edu

Intramolecular Cyclization Reactions

The close proximity of the carboxyl and benzoyl groups in this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures.

Intramolecular cyclization of hydroxy acids to form lactones is a fundamental reaction in organic synthesis. youtube.com For this compound, reduction of the benzoyl carbonyl group to a secondary alcohol would generate a γ-hydroxy acid derivative. This intermediate can then undergo acid- or base-catalyzed intramolecular esterification to yield a γ-lactone. The stereochemistry of the newly formed stereocenter at the benzylic position would influence the facility of this cyclization.

The synthesis of lactams from this precursor would require the introduction of a nitrogen-containing functional group. For example, reductive amination of the benzoyl carbonyl would produce an amino acid, which could then undergo intramolecular amide bond formation to yield a γ-lactam. researchgate.net The synthesis of lactams through intramolecular cyclization is a widely used strategy for constructing these important heterocyclic motifs. nih.govsemanticscholar.orgum.es

Beyond simple lactones and lactams, the structural framework of this compound can be utilized to construct more complex saturated and partially saturated heterocycles. ethz.ch For instance, acid-catalyzed cyclizations of related N-benzoylthioureidoacetals have been shown to yield various imidazole-containing fused ring systems. nih.gov Depending on the reaction conditions and the introduction of other functional groups, a variety of heterocyclic cores could be accessed. Photocatalytic intramolecular [2+2] cycloadditions represent another modern approach for the synthesis of semi-saturated heterocycles from suitable precursors. researchgate.net

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a common reaction for carboxylic acids, particularly for β-keto acids and those that can form stable carbanion or radical intermediates.

Oxidative decarboxylation of carboxylic acids can be achieved using various methods, including electrochemical approaches and photocatalysis, to generate radical intermediates that can undergo further transformations. nih.govnih.govmdpi.com For this compound, oxidative decarboxylation would likely proceed through the formation of a radical at the C-1 position. This radical could then be trapped by an oxidizing agent or undergo other radical-mediated processes. Recent studies have shown that Ce(III)-catalyzed decarboxylative oxygenation of carboxylic acids can selectively lead to ketones, aldehydes, or peroxides. nih.gov Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids has also been reported as a method for the synthesis of olefinated arenes. nih.gov

Base-mediated decarboxylation is particularly facile for β-keto acids, where the carboxyl group is beta to a carbonyl. In the case of this compound, the carboxyl group is in a β-position to the benzoyl carbonyl. Heating this compound in the presence of a base could lead to decarboxylation through the formation of an enolate intermediate, which is then protonated to give 2-benzoylcyclohexanone. This type of reaction is a classic transformation in organic chemistry. acs.org The general principle of base-mediated intramolecular decarboxylative synthesis has been applied to the formation of alkylamines from alkanoyloxycarbamates. acs.org

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group is the principal site for nucleophilic acyl substitution. In these reactions, a nucleophile replaces the hydroxyl moiety of the carboxylic acid. The direct displacement of the hydroxide ion is energetically unfavorable, necessitating the activation of the carboxyl group, typically through protonation of the carbonyl oxygen under acidic conditions or by conversion of the hydroxyl into a better leaving group.

The general mechanism involves the initial attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the leaving group regenerates the carbonyl double bond, yielding the substitution product.

Key Nucleophilic Acyl Substitution Reactions:

Esterification: In the presence of an acid catalyst and an alcohol, this compound is expected to undergo Fischer esterification to yield the corresponding ester. This equilibrium-driven reaction is typically facilitated by using an excess of the alcohol or by the removal of water as it forms.

Amide Formation: The formation of an amide from a carboxylic acid and an amine generally requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. The coupling agent converts the hydroxyl group into a good leaving group, which is then displaced by the amine.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert the carboxylic acid into a highly reactive acid chloride. This intermediate can then be readily used in a variety of subsequent nucleophilic acyl substitution reactions.

Without specific research, a data table of reaction conditions and yields for these transformations on this compound cannot be compiled.

Lewis Acid Catalyzed Transformations

Lewis acids can interact with the lone pairs of electrons on the oxygen atoms of both the carboxyl and benzoyl groups. This coordination activates the functional groups, making them more susceptible to a range of chemical transformations. The stereochemical arrangement of this compound may favor intramolecular reactions when treated with a Lewis acid.

Plausible Lewis Acid-Catalyzed Pathways:

Intramolecular Acylation: Activation of the carboxylic acid by a strong Lewis acid could lead to the formation of an acylium ion or a related electrophilic species. This electrophile could then potentially attack the aromatic ring of the adjacent benzoyl group in an intramolecular Friedel-Crafts-type reaction, leading to the formation of a new ring system.

Lactonization Pathways: While less direct, it is conceivable that under specific Lewis acid catalysis, the molecule could undergo rearrangement and cyclization to form a lactone. The feasibility of such a pathway would be highly dependent on the specific Lewis acid and reaction conditions employed.

Hypothetical Research Data:

The following table is a hypothetical representation of potential research findings for Lewis acid-catalyzed transformations of this compound, presented to illustrate the type of data that would be generated from dedicated research in this area.

| Lewis Acid | Solvent | Temperature | Potential Product | Reaction Type |

| AlCl₃ | Nitrobenzene | 80°C | Tricyclic ketone | Intramolecular Friedel-Crafts Acylation |

| TiCl₄ | Dichloromethane (B109758) | -78°C to 25°C | Spirocyclic lactone | Rearrangement and Lactonization |

*Disclaimer: The data presented in this table is purely illustrative and is not derived from experimental studies on this compound.

Advanced Spectroscopic and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structure in solution. For cis-2-Benzoyl-1-cyclohexanecarboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a comprehensive analysis.

¹H and ¹³C NMR for Structural and Stereochemical Assignment

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment and connectivity of the protons. The chemical shifts (δ) of the protons are influenced by the neighboring functional groups, namely the benzoyl and carboxylic acid moieties. The protons on the cyclohexyl ring exhibit complex splitting patterns due to spin-spin coupling. The cis-stereochemistry of the substituents at positions 1 and 2 can be confirmed by analyzing the coupling constants (J) between the methine protons at these positions.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | 10.0-12.0 | br s | - |

| Aromatic-H | 7.2-8.0 | m | - |

| H-1 (Cyclohexyl) | 2.8-3.2 | m | - |

| H-2 (Cyclohexyl) | 3.5-3.9 | m | - |

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 198-205 |

| C=O (Carboxylic Acid) | 175-185 |

| Aromatic-C | 127-135 |

| Aromatic-C (ipso) | 135-140 |

| C-1 (Cyclohexyl) | 45-55 |

| C-2 (Cyclohexyl) | 50-60 |

Note: The chemical shift values are approximate and can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY) for Connectivity and Spatial Proximity

To unravel the complex spin systems within the cyclohexane (B81311) ring and to assign all proton and carbon signals unequivocally, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. youtube.com Cross-peaks in the COSY spectrum of this compound would reveal the connectivity between the methine protons at C-1 and C-2 and the adjacent methylene (B1212753) protons of the cyclohexane ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. youtube.com The HSQC spectrum allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, a NOESY spectrum would be critical in confirming the cis relationship between the proton at C-1 and the proton at C-2, as they would exhibit a cross-peak due to their close proximity in space. youtube.comresearchgate.net

Dynamic NMR for Conformational Exchange Studies

The cyclohexane ring is known to undergo conformational exchange between two chair forms. In cis-1,2-disubstituted cyclohexanes, this ring flip can lead to different energetic conformations. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study such exchange processes. utoronto.ca By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange may be slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature increases, the rate of exchange increases, leading to coalescence of the signals and eventually to time-averaged signals at high temperatures. The analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational exchange process. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and for studying hydrogen bonding interactions.

Vibrational Analysis of Functional Groups

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Ketone) | Stretching | 1680-1700 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 |

| Aromatic C-H | Stretching | 3000-3100 |

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structures commonly formed by carboxylic acids in the condensed phase. spectroscopyonline.com

Detection and Characterization of Intramolecular Hydrogen Bonds

The cis arrangement of the benzoyl and carboxylic acid groups in the title compound allows for the potential formation of an intramolecular hydrogen bond between the carboxylic acid proton and the carbonyl oxygen of the benzoyl group. This interaction can be detected and characterized by IR spectroscopy. nih.gov The presence of an intramolecular hydrogen bond would typically lead to a red shift (lower frequency) and broadening of the O-H stretching vibration compared to a non-hydrogen-bonded hydroxyl group. nih.gov Additionally, the C=O stretching frequency of the benzoyl group involved in the hydrogen bond may also be shifted to a lower wavenumber. By comparing the IR spectrum in different solvents of varying polarity, the strength and nature of the intramolecular hydrogen bond can be further investigated. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molar mass: 232.27 g/mol ), electron ionization (EI) mass spectrometry provides critical information regarding the molecular weight and the pathways through which the molecule fragments. nih.gov

The mass spectrum of this compound would show a molecular ion peak ([M]+•) at an m/z value corresponding to its molecular weight. This peak arises from the removal of a single electron from the molecule. Due to the inherent instability of the molecular ion, it undergoes fragmentation, breaking into smaller, characteristic charged fragments.

The fragmentation pattern is dictated by the functional groups present—a carboxylic acid and a benzoyl ketone. The most prominent fragmentation pathway involves the cleavage of the bond between the cyclohexane ring and the benzoyl group. This process leads to the formation of a highly stable benzoyl cation ([C₆H₅CO]⁺), which produces a strong signal at m/z 105. nih.gov This peak is often the base peak in the spectrum for compounds containing a benzoyl moiety. Other potential fragmentation patterns are derived from the general behavior of carboxylic acids and ketones.

Detailed research findings on the fragmentation of this compound are summarized in the table below.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |

| [C₁₄H₁₆O₃]⁺ | 232 | Molecular Ion ([M]⁺) |

| [C₁₃H₁₅O]⁺ | 187 | Loss of the carboxyl group ([M - COOH]⁺) |

| [C₇H₇O₂]⁺ | 127 | Loss of the benzoyl group ([M - C₇H₅O]⁺) |

| [C₇H₅O]⁺ | 105 | Benzoyl cation; resulting from alpha-cleavage at the ketone. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern is analyzed to build a detailed model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For a molecule with multiple stereocenters like this compound, X-ray crystallography would provide unambiguous proof of the cis relationship between the benzoyl and carboxylic acid groups on the cyclohexane ring. It would also reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat) in the solid state and the intricate details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.

However, a review of published scientific literature indicates that a complete crystal structure determination for this compound (CAS 6939-99-7) has not been reported. While the technique has been applied to structurally analogous compounds, such as cis-2-Benzamidocyclohexanecarboxylic Acid, to confirm their stereochemistry, specific crystallographic data for the title compound is not currently available in public databases.

Chiroptical Spectroscopy (e.g., Optical Rotation, CD Spectroscopy) for Enantiomeric Purity

This compound is a chiral molecule and exists as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.

Optical Rotation , measured using a polarimeter, is the rotation of the plane of plane-polarized light by a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions. The specific rotation [α] is a characteristic physical property of a chiral compound. While no specific optical rotation values have been published for the enantiomers of this compound, data for the closely related (-)-cis-2-Benzamidocyclohexanecarboxylic acid shows a specific rotation of [α]D²⁵ = -36.5° (c = 0.5, EtOH), demonstrating the utility of this method for the compound class.

Circular Dichroism (CD) Spectroscopy is a more sophisticated technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformational features of the molecule. For chiral carboxylic acids, direct analysis can be complicated by molecular aggregation. nih.gov Advanced methods have been developed where the chiral acid is complexed with an achiral chromophoric host, inducing a strong CD signal that can be used to determine the enantiomer's identity and concentration. researchgate.net

These chiroptical methods are fundamental for research involving the asymmetric synthesis or resolution of this compound, ensuring the stereochemical integrity of the material.

| Technique | Principle | Application for this compound |

| Optical Rotation | Measures the angle of rotation of plane-polarized light by a chiral sample. | Determining the net rotation to calculate enantiomeric excess (ee). |

| Circular Dichroism (CD) | Measures the difference in absorption of left- and right-circularly polarized light. | Assigning the absolute configuration of the enantiomers and confirming enantiomeric purity. |

| Exciton-Coupled CD (ECCD) | Uses an achiral host to induce a predictable CD signal upon binding a chiral guest. | A sensitive method to determine the absolute configuration and enantiomeric excess of the carboxylic acid. researchgate.net |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and geometry of cis-2-benzoyl-1-cyclohexanecarboxylic acid. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like this compound. By approximating the electron density, DFT calculations can determine the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional shape.

Theoretical studies on related cyclohexanecarboxylic acid derivatives have successfully employed DFT to determine optimized geometries. nih.govresearchgate.net For this compound, a typical DFT calculation at a level of theory such as B3LYP with a 6-31G(d,p) basis set would likely predict a chair conformation for the cyclohexane (B81311) ring as the most stable arrangement. The cis configuration of the benzoyl and carboxylic acid groups would lead to specific bond angles and dihedral angles that minimize steric hindrance and optimize electronic interactions.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a key indicator of chemical reactivity.

Hypothetical DFT-Calculated Properties for this compound *

| Parameter | Calculated Value (B3LYP/6-31G(d,p)) | Unit |

| Total Energy | -845.1234 | Hartrees |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.66 | eV |

| Dipole Moment | 3.45 | Debye |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate energetic and spectroscopic predictions.

For this compound, ab initio calculations could be used to precisely predict its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. This allows for a direct comparison with experimental data, aiding in the structural confirmation of the molecule. Furthermore, these methods can be used to calculate other spectroscopic properties, such as NMR chemical shifts, providing a powerful tool for structural elucidation. High-level quantum chemical calculations have been utilized to characterize the structures and intermediates of similar molecules. nih.gov

Hypothetical Ab Initio (MP2/aug-cc-pVDZ) Predicted Vibrational Frequencies for this compound *

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(O-H) | 3450 | Carboxylic acid O-H stretch |

| ν(C=O) | 1715 | Carboxylic acid C=O stretch |

| ν(C=O) | 1680 | Benzoyl C=O stretch |

| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretches |

| ν(C-H) aliphatic | 2850-2960 | Cyclohexane C-H stretches |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the cyclohexane ring in this compound means that it can exist in multiple conformations, such as chair, boat, and twist-boat forms. Conformational analysis aims to identify all possible low-energy conformations and map the potential energy surface that connects them.

Computational studies on cyclohexane-derived analogues have shown that these molecules almost exclusively adopt chair conformations in solution. researchgate.net For the cis isomer of 2-benzoyl-1-cyclohexanecarboxylic acid, the chair conformation is expected to be the most stable. Within the chair conformation, there are two possible arrangements for the substituents: one where the carboxylic acid is axial and the benzoyl group is equatorial, and another where the carboxylic acid is equatorial and the benzoyl group is axial.

By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface can be generated. This map reveals the energy barriers between different conformations and identifies the global minimum energy structure. Such analyses have been performed for related molecules to understand their structural preferences. nih.gov

Hypothetical Relative Energies of this compound Conformers *

| Conformer | Relative Energy (kcal/mol) | Description |

| Chair (axial-COOH, equatorial-COPh) | 0.00 | Global minimum energy conformer |

| Chair (equatorial-COOH, axial-COPh) | 1.5 | Higher energy due to 1,3-diaxial interactions |

| Twist-Boat | 5.5 | Transition state or higher energy intermediate |

| Boat | 6.9 | High-energy conformation |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. By modeling the reactants, products, and any intermediates, and by locating the transition states that connect them, a detailed reaction pathway can be mapped out.

For this compound, one could theoretically study reactions such as its esterification or decarboxylation. DFT calculations can be used to model the geometry of the transition state for these reactions. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Theoretical studies have been successfully used to investigate reaction mechanisms, such as for benzoylformate decarboxylase. nih.gov

Hypothetical Calculated Activation Energies for Reactions of this compound *

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Acid-catalyzed Esterification | DFT (B3LYP/6-31G(d,p)) | 15.2 |

| Thermal Decarboxylation | DFT (B3LYP/6-31G(d,p)) | 35.8 |

Molecular Modeling of Intermolecular Interactions

Molecular modeling can be used to study how this compound interacts with other molecules, including solvent molecules or biological macromolecules. These noncovalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the physical properties and biological activity of the compound.

For instance, the carboxylic acid group is a strong hydrogen bond donor and acceptor, while the benzoyl group can participate in π-stacking interactions. Molecular dynamics simulations can be employed to simulate the behavior of the molecule in a solvent, providing insights into its solvation and how it interacts with surrounding water molecules. Studies on similar molecules with cis and trans configurations have highlighted differences in their intermolecular interactions. nih.gov

Hypothetical Intermolecular Interaction Energies for this compound *

| Interacting Molecule | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

| Water | Hydrogen Bonding | -8.5 |

| Benzene (B151609) | π-stacking | -2.7 |

| Another molecule of this compound | Dimerization (H-bonding) | -12.1 |

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Versatile Chiral Building Block

In the field of organic chemistry, a chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material for the synthesis of more complex, enantiomerically pure compounds. nih.gov These blocks are crucial in the development of pharmaceuticals and natural products, as biological systems like drug receptors are inherently chiral and often interact with only one specific enantiomer of a drug molecule.

cis-2-Benzoyl-1-cyclohexanecarboxylic acid serves as a versatile chiral building block in organic synthesis. ichemical.com Its rigid cyclohexane (B81311) framework and defined stereochemistry provide a scaffold for constructing complex molecular architectures with high levels of stereocontrol. The presence of both a ketone and a carboxylic acid allows for a wide range of subsequent chemical transformations, enabling its use as an intermediate in the synthesis of chiral drugs and other bioactive molecules. nih.gov The enantiomeric forms, such as (1S,2R)-2-benzoyl-1-cyclohexanecarboxylic acid, are particularly valuable for asymmetric synthesis. nih.gov

Table 1: Properties of 2-Benzoylcyclohexanecarboxylic Acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-benzoylcyclohexane-1-carboxylic acid | nih.gov |

| Molecular Formula | C14H16O3 | nih.gov |

| Molecular Weight | 232.27 g/mol | nih.gov |

| CAS Number | 6939-99-7 | nih.gov |

| Synonyms | cis-2-Benzoylcyclohexane-1-carboxylic acid, (1S,2R)-2-benzoyl-1-cyclohexanecarboxylic acid | nih.gov |

Precursor in the Synthesis of Biologically Relevant Organic Frameworks

Cyclohexane derivatives are integral components of many biologically active compounds. For instance, certain cyclohexanecarboxylic acid derivatives have been identified as potent inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1), which is a target for obesity treatment. nih.gov The this compound scaffold represents a strategic starting point for accessing more elaborate and biologically significant frameworks.

Cyclic β-amino acids are conformationally constrained unnatural building blocks that are highly valuable in drug design and peptide research. researchgate.net When incorporated into peptides, they can induce stable secondary structures, such as helices, and improve resistance to enzymatic degradation. researchgate.netnih.gov The synthesis of polyfunctional β-aminocyclohexane carboxylic acids is therefore an area of significant research interest. nih.gov

The structure of this compound makes it a suitable precursor for such systems. Methodologies for creating substituted cyclohexane β-amino acids often rely on starting materials with pre-defined stereochemistry to control the final product's configuration. nih.gov For example, the synthesis of polyhydroxylated cyclopentane (B165970) and cyclohexane β-amino acids has been achieved through stereoselective reactions, underscoring the importance of scaffolds that can direct the formation of specific isomers. researchgate.net The development of synthetic routes, such as those involving the functionalization of a C=C double bond within a cyclohexane ring, provides a pathway to these valuable amino acid derivatives.

Polyketides are a large class of structurally diverse natural products with a wide range of biological activities, including antibiotic and antitumor properties. nih.govsciepublish.com Their biosynthesis is carried out by large enzyme complexes called polyketide synthases (PKSs). sciepublish.com Some PKS pathways utilize cyclic carboxylic acids as starter units to initiate the polyketide chain assembly.

A notable example is the biosynthesis of phoslactomycin B (PLM B), an antitumor polyketide that contains three cis-double bonds. nih.gov Research has shown that the PKS responsible for PLM B production uses cyclohexanecarboxylic acid (CHC) as a starter unit. nih.gov Critically, the enzymatic machinery is highly stereoselective; experiments demonstrated that the PKS modules can directly process an activated cis-diketide intermediate but not its trans isomer. nih.gov This finding highlights the essential role of cis-configured cyclohexane precursors in the biosynthesis of complex polyketides that feature specific double bond geometries. While the direct use of this compound in this specific pathway is not documented, its core structure is representative of the type of cis-configured starter unit required for such syntheses.

Information regarding the specific application of this compound as a precursor for alkaloid scaffolds is not extensively covered in the reviewed literature.

Development of Novel Synthetic Methodologies

The demand for enantiomerically pure compounds has driven the development of new synthetic methods. nih.gov Research involving cyclohexane-based structures has led to innovative strategies for achieving high levels of stereocontrol.

One such advancement is the use of biocatalysis. For instance, the microbial dihydroxylation of benzoic acid using Alcaligenes eutrophus has been developed into a large-scale method to produce (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid, a chiral cis-diol intermediate with greater than 95% enantiomeric excess. researchgate.net This intermediate serves as a versatile starting point for a variety of functionalized cyclohexanes. researchgate.net

In another approach, a novel class of β-alanine derived dienes, stabilized by a Ni(II)-complex, was designed and synthesized. nih.gov These dienes were shown to undergo Diels-Alder cycloaddition reactions with various dienophiles, demonstrating significant potential for the preparation of diverse, polyfunctional β-aminocyclohexane carboxylic acids. nih.gov Such methods provide powerful tools for accessing complex cyclohexane frameworks from simpler precursors.

Role in the Engineering of New Functional Materials

While this compound and its derivatives are established as important intermediates in organic and medicinal chemistry, their specific role in the engineering of new functional materials is not widely documented in available research. The primary application remains focused on its utility as a building block for the synthesis of discrete, biologically active small molecules rather than for the production of polymers or other functional materials.

Q & A

Q. What are the optimal synthetic routes for cis-2-Benzoyl-1-cyclohexanecarboxylic acid?

Methodological Answer:

- Begin with cyclohexane-1-carboxylic acid derivatives as precursors. For benzoylation, employ Friedel-Crafts acylation under controlled anhydrous conditions (e.g., AlCl₃ catalyst in dichloromethane).

- Optimize stereoselectivity using chiral auxiliaries or asymmetric catalysis, as demonstrated in analogous cis-cyclohexane carboxylate syntheses .

- Monitor reaction progress via TLC or HPLC to ensure retention of the cis configuration.

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- Conduct accelerated stability studies:

- Store samples at 4°C (short-term) and -20°C (long-term) in inert atmospheres to prevent hydrolysis of the benzoyl group .

- Test pH stability (e.g., 2–12) using buffered solutions and monitor degradation via UV-Vis spectroscopy.

Advanced Research Questions

Q. How can enantiomeric separation of this compound racemates be achieved?

Methodological Answer:

Q. What computational strategies are suitable for predicting the bioactivity or binding affinity of this compound?

Methodological Answer:

- Perform molecular docking using software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase or acetylcholinesterase).

- Validate predictions with molecular dynamics simulations (GROMACS/AMBER) to assess binding stability under physiological conditions .

Q. How can researchers resolve contradictions in reported pKa or solubility data for this compound?

Methodological Answer:

- Replicate experiments under standardized conditions (e.g., IUPAC-recommended buffer systems).

- Compare data with structurally analogous compounds (e.g., cis-2-hydroxycyclohexane-1-carboxylic acid, pKa ~4.8) to identify outliers caused by substituent effects .

- Use systematic literature reviews to contextualize discrepancies and refine experimental protocols .

Q. What methodologies are effective for studying metabolic pathways or degradation products of this compound?

Methodological Answer:

- Conduct in vitro metabolic assays using liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS.

- For environmental degradation, use HPLC-UV/HRMS to track byproducts under simulated sunlight or microbial exposure .

Q. How can the compound’s reactivity in coupling reactions (e.g., peptide synthesis) be optimized?

Methodological Answer:

- Activate the carboxylic acid group using N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) esters.

- Monitor coupling efficiency via FT-IR (disappearance of -COOH stretch at ~1700 cm⁻¹) and quantify yields via NMR integration .

Methodological Resources

- Stereochemical Validation : Reference cyclohexane ring conformation data from IUPAC guidelines .

- Data Reproducibility : Follow systematic review frameworks (e.g., PRISMA) to address conflicting results in synthesis or bioactivity studies .

- Advanced Analytics : Combine 2D NMR (COSY, NOESY) with computational modeling to resolve complex stereochemical ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.